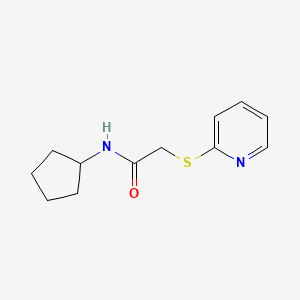![molecular formula C19H28N2O3S B5089227 N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Mecanismo De Acción
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in pain sensation, mood regulation, and other physiological processes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages as a research tool, including its potency, selectivity, and well-characterized pharmacological profile. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, including its potential use as a therapeutic agent in various medical conditions. Further studies are needed to fully elucidate its mechanism of action and potential side effects, as well as to explore its therapeutic potential in clinical trials. Additionally, there is a need for the development of more selective and potent CB1 and CB2 receptor agonists that can be used as research tools and potential therapeutic agents.
Métodos De Síntesis
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylbenzenesulfonyl chloride, followed by the addition of piperidine-4-carboxylic acid and subsequent purification steps.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in a wide range of medical conditions, including pain management, neurodegenerative disorders, and cancer. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-7-8-15(2)18(13-14)25(23,24)21-11-9-16(10-12-21)19(22)20-17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOAAWCUWOHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
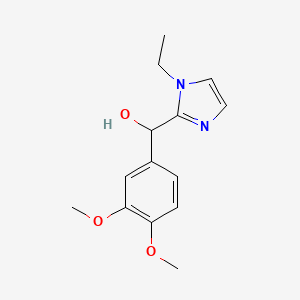
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
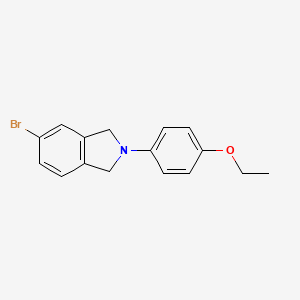
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
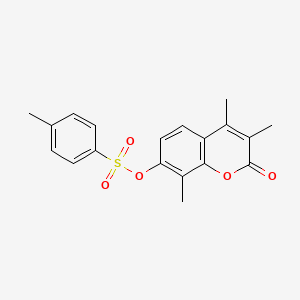
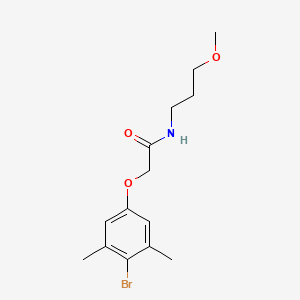
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)

![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

